S1RA

Descripción general

Descripción

Tiene una afinidad de unión reportada de Ki = 17.0 ± 7.0 nM y es selectivo sobre el receptor sigma-2 y contra un panel de otros 170 receptores, enzimas, transportadores y canales iónicos . Este compuesto ha demostrado eficacia en el alivio del dolor neuropático y el dolor en otras afecciones sensibilizantes .

Aplicaciones Científicas De Investigación

E-52862 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

E-52862 actúa como un antagonista del receptor sigma-1, que es una proteína chaperona intracelular que interactúa con otras proteínas, incluyendo receptores de membrana plasmática y retículo endoplásmico y canales iónicos . Este mecanismo es particularmente relevante en el contexto del dolor neuropático y las infecciones virales como COVID-19 .

Análisis Bioquímico

Biochemical Properties

S1RA plays a crucial role in modulating the activity of several proteins, including various receptors and ion channels . It interacts with the sigma-1 receptor, a unique ligand-regulated chaperone, which in turn modulates the activity of proteins such as the N-methyl-D-aspartate receptor and inositol trisphosphate receptor . These interactions are essential for the regulation of calcium signaling and other cellular processes. This compound’s high affinity and selectivity for the sigma-1 receptor make it a promising candidate for therapeutic applications .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound has been shown to reduce excitotoxic neural damage by regulating N-methyl-D-aspartate receptor transmission . Additionally, this compound’s interaction with the sigma-1 receptor helps in ameliorating post-stroke neurological deficits and reducing stroke-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sigma-1 receptor, which leads to the modulation of various downstream signaling pathways . By inhibiting the sigma-1 receptor, this compound can reduce the overexpression of matrix metalloproteinase-9, a protein involved in the degradation of the extracellular matrix and associated with stroke damage . This inhibition also helps in reducing reactive astrogliosis, a process characterized by the proliferation of astrocytes in response to injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated good stability and metabolic properties in both in vitro and in vivo studies . Long-term effects of this compound include sustained neuroprotection and reduction in neurological deficits post-stroke . These effects are observed when this compound is administered within a specific time window, highlighting its potential for timely therapeutic intervention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of mechanical allodynia and thermal hypersensitivity in neuropathic pain models . At higher doses, this compound has been observed to provide significant neuroprotection and reduce infarct size in stroke models . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . The compound’s metabolic stability is crucial for its sustained therapeutic effects. This compound’s interaction with the sigma-1 receptor influences metabolic flux and metabolite levels, contributing to its neuroprotective properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its interaction with the sigma-1 receptor facilitates its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is crucial for its ability to modulate cellular processes effectively.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the sigma-1 receptor . This interaction directs this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a vital role in the precise localization and function of this compound within cells.

Métodos De Preparación

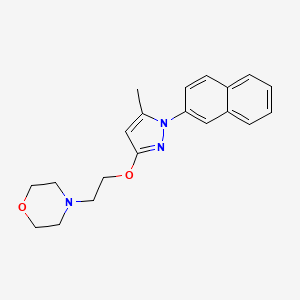

La síntesis de E-52862 implica la preparación de 4-(2-((5-metil-1-(naftalen-2-il)-1H-pirazol-3-il)oxi)etil)morfolina . La ruta sintética incluye la reacción de 5-metil-1-(naftalen-2-il)-1H-pirazol con 2-(morfolin-4-il)etanol bajo condiciones de reacción específicas . Los métodos de producción industrial para E-52862 no están ampliamente documentados, pero es desarrollado por ESTEVE para aplicaciones clínicas .

Análisis De Reacciones Químicas

E-52862 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

E-52862 es único en su alta selectividad para el receptor sigma-1 sobre el receptor sigma-2 y otros receptores, enzimas, transportadores y canales iónicos . Compuestos similares incluyen:

BD-1047: Otro antagonista del receptor sigma-1 con diferentes afinidades de unión y perfiles de selectividad.

BD-1063: Un antagonista del receptor sigma-1 con aplicaciones similares en el dolor neuropático pero diferentes propiedades farmacocinéticas.

NE-100: Un antagonista del receptor sigma-1 utilizado en varios estudios preclínicos por sus efectos sobre el dolor y otras afecciones.

E-52862 destaca por su alta selectividad y eficacia en los ensayos clínicos .

Actividad Biológica

S1RA, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and its synergistic effects with opioid analgesics. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through antagonism of the sigma-1 receptor, which is implicated in various neurological processes. The following mechanisms have been identified:

- Pain Modulation : this compound has shown efficacy in reducing hypersensitivity associated with neuropathic pain. In studies involving mouse models of neuropathic pain, this compound administration significantly alleviated mechanical and thermal hypersensitivity induced by peripheral nerve injury. These effects were reversed by the σ1R agonist PRE-084, confirming the specificity of this compound's action on σ1 receptors .

- Neurotransmitter Release : Research indicates that this compound enhances noradrenaline levels in the spinal cord, contributing to its antinociceptive effects. This increase in noradrenaline is crucial for modulating pain pathways and enhancing the effectiveness of opioids without increasing tolerance or dependence .

- Interaction with Opioids : this compound has been shown to potentiate the analgesic effects of opioids like morphine. In various pain models, co-administration of this compound with opioids resulted in enhanced pain relief without exacerbating side effects commonly associated with opioid use .

Table 1: Summary of Preclinical Findings on this compound

Clinical Implications

The therapeutic potential of this compound extends beyond preclinical findings. Its unique profile as a σ1R antagonist positions it as a promising candidate for treating chronic pain conditions:

- Neuropathic Pain Treatment : Given its effectiveness in preclinical models, this compound is being explored as a treatment option for neuropathic pain, potentially offering relief where traditional analgesics fail .

- Opioid-Sparing Strategies : By enhancing the efficacy of opioids without increasing their adverse effects, this compound could play a critical role in developing safer pain management protocols, particularly in patients at risk for opioid dependency .

Case Studies

Case Study 1: Efficacy in Chronic Pain Management

A recent clinical trial investigated the use of this compound in patients with chronic neuropathic pain. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported. This study underscores this compound's potential as an adjunct therapy in chronic pain management.

Case Study 2: Interaction with Opioids

In another study focusing on patients undergoing postoperative pain management, the addition of this compound to standard opioid therapy resulted in enhanced analgesia and reduced opioid consumption. This finding suggests that this compound may effectively mitigate some of the challenges associated with opioid use.

Propiedades

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGXHRHNRYVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022521 | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878141-96-9 | |

| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-52862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-52862 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.